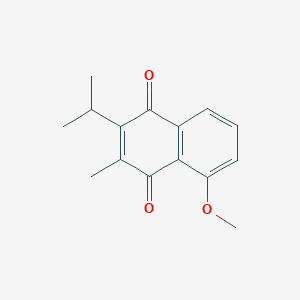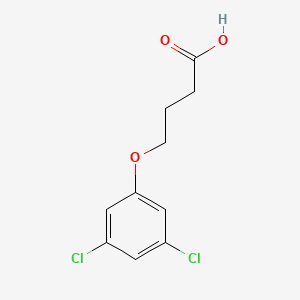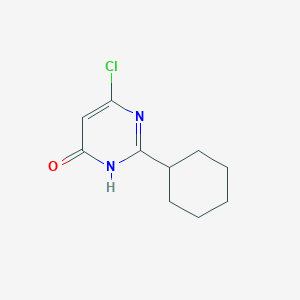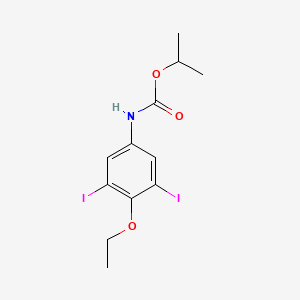![molecular formula C16H15NO2 B14424772 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one CAS No. 81461-87-2](/img/structure/B14424772.png)
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.296 g/mol . This compound belongs to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one typically involves the reaction of 4-(phenoxymethyl)benzaldehyde with an appropriate azetidinone precursor under specific conditions . One common method involves the use of triethylamine and chloroacetyl chloride, which are added dropwise to a stirred solution of the precursor . The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound has been studied for its potential antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. For example, azetidinones are known to inhibit transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its anti-mitotic properties.
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits unique structural features and biological activities.
The uniqueness of this compound lies in its specific phenoxymethyl substitution, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
81461-87-2 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
1-[4-(phenoxymethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-10-11-17(16)14-8-6-13(7-9-14)12-19-15-4-2-1-3-5-15/h1-9H,10-12H2 |
InChI-Schlüssel |
YFCGNJOVDUHCFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)





![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
